4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
Overview
Description
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a pyrimidinyl-substituted piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the dichlorophenoxy and pyrimidinyl-piperazine intermediates. The key steps include:
Preparation of 2,4-Dichlorophenoxy Intermediate: This involves the chlorination of phenol to obtain 2,4-dichlorophenol, followed by its reaction with butanoic acid to form 4-(2,4-dichlorophenoxy)butanoic acid.
Synthesis of Pyrimidinyl-Piperazine Intermediate: This step involves the reaction of pyrimidine with piperazine under controlled conditions to form the pyrimidinyl-piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with cellular receptors, while the pyrimidinyl-piperazine moiety can modulate enzyme activity and signal transduction pathways . These interactions result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenoxy)butanoic acid
- Butanoic acid, 4-[(2,4-dichlorophenyl)oxy]-, butyl ester
- Acetic acid, (2,4-dichlorophenoxy)-, butyl ester
Uniqueness
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is unique due to its combination of dichlorophenoxy and pyrimidinyl-piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-4-5-16(15(20)13-14)26-12-1-3-17(25)23-8-10-24(11-9-23)18-21-6-2-7-22-18/h2,4-7,13H,1,3,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQMSDPHCFRUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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